(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

描述

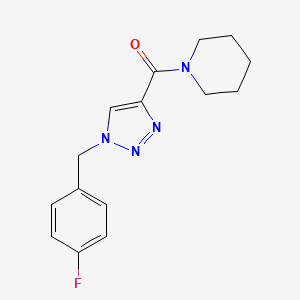

(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a triazole-based compound featuring a 4-fluorobenzyl substituent at the N1 position of the triazole ring and a piperidinyl methanone group at the C4 position. Its structure combines a fluorinated aromatic system with a nitrogen-rich heterocycle, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation, as seen in related fluorinated triazoles .

属性

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-13-6-4-12(5-7-13)10-20-11-14(17-18-20)15(21)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNZFSZUABUQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The compound, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-piperidin-1-ylmethanone, primarily targets the enzyme tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals. It plays multiple roles in pigmentation, UV radiation, and free radicals protection, and is involved in the undesirable browning of fruits and vegetables.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This results in a decrease in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.

Biochemical Pathways

The compound affects the melanogenesis pathway . Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin. By inhibiting tyrosinase, the compound reduces the production of these pigments.

Result of Action

The compound’s action results in a reduction in melanin production . This can have potential therapeutic applications in the treatment of hyperpigmentation disorders in humans. The compound has also been found to exert an antimelanogenic effect on B16F10 cells in the absence of cytotoxicity.

生物活性

The compound (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a derivative of triazole and piperidine, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring linked to a piperidine moiety, with a fluorobenzyl group enhancing its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, inhibiting their function. For instance, studies have shown that related compounds can inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin pigmentation disorders and melanoma treatment .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes or inhibiting key metabolic enzymes in bacteria and fungi .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity

In vitro cytotoxicity assays reveal that the compound affects cancer cell lines such as HeLa and MCF-7. The IC50 values obtained were:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

This suggests that the compound has potential as an anticancer agent through mechanisms that may involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

- Study on Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by related triazole derivatives showed that modifications to the piperidine ring significantly enhanced inhibitory potency. This finding underlines the importance of structural optimization in drug design .

- Antimicrobial Efficacy : A comparative study assessed various triazole derivatives against resistant strains of Acinetobacter baumannii. The tested compounds exhibited varying degrees of effectiveness, with some achieving MIC values lower than traditional antibiotics .

化学反应分析

Nucleophilic Substitution Reactions

The fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : Substitution of the fluorine atom in the para-position of the benzyl group occurs in the presence of strong bases (e.g., KOtBu) and polar aprotic solvents like DMF at 80–100°C .

-

Halogen exchange : The fluorine atom can be replaced by chlorine or bromine using AlCl₃ or AlBr₃ as catalysts in chlorobenzene or bromobenzene solvents .

Example Reaction Table :

Suzuki–Miyaura Cross-Coupling

The triazole ring’s C-5 position (if available) participates in palladium-catalyzed coupling reactions. For instance:

-

Aryl boronic acid coupling : Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/H₂O at 90°C, aryl groups are introduced to the triazole core .

Key Data :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 8–12h

Hydrogenation and Reduction

The triazole ring is resistant to hydrogenation, but the piperidine moiety can undergo reductive alkylation:

-

Reductive amination : Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN in methanol at RT selectively modifies the piperidine nitrogen .

Example :

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Parent compound | Benzaldehyde, NaBH₃CN | N-Benzylpiperidine derivative | 84% |

Acylation and Sulfonylation

The piperidine nitrogen is reactive toward acylating agents:

-

Acetylation : Acetic anhydride in CH₂Cl₂ with Et₃N at 0°C→RT yields the acetylated product .

-

Sulfonylation : Tosyl chloride (TsCl) under similar conditions forms the sulfonamide derivative .

Reaction Conditions :

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : The piperidine ring remains stable in dilute HCl (1M) at RT but degrades in concentrated H₂SO₄.

-

Basic conditions : The compound is stable in NaOH (1M) at 25°C for 24h, but prolonged heating (80°C) leads to triazole ring decomposition .

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted reactions include:

-

Sulfonamide incorporation : Improves solubility and binding affinity to biological targets (e.g., tubulin) .

-

Fluorine retention : The 4-fluorobenzyl group is often preserved due to its metabolic stability and lipophilicity .

Case Study :

A derivative with a sulfonylpiperazine group showed IC₅₀ = 0.99 µM against BT-474 breast cancer cells, attributed to tubulin polymerization inhibition .

Comparative Reactivity of Analogues

| Derivative Structure | Reaction Type | Reactivity Notes |

|---|---|---|

| 4-Fluorobenzyltriazole-piperidine | NAS, Coupling | Higher yields vs. non-fluorinated |

| 3-Fluorobenzyltriazole-pyrrolidine | CuAAC functionalization | Faster kinetics due to steric effects |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variation on the Benzyl Group

The 4-fluorobenzyl group is a critical pharmacophore in the target compound. Replacing fluorine with other halogens or functional groups alters physicochemical and biological properties:

Key Insight : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier halogens. However, chloro- and bromo-substituted analogs show superior performance in corrosion inhibition, likely due to stronger halogen-metal interactions .

Variation in Methanone-Linked Groups

The piperidinyl methanone group distinguishes the target compound from analogs with alternative heterocycles or substituents:

Key Insight : Piperidine’s basic nitrogen and conformational flexibility may enhance interactions with biological targets (e.g., enzymes or receptors), while morpholine derivatives prioritize solubility .

Anti-Tumor Activity:

- Target Compound: Limited direct data, but related 4-fluorobenzyl-triazole hybrids, such as chromenone-triazole derivatives (e.g., compound 10g), exhibit cytotoxicity against solid tumors (IC~50~ = 1.2–8.7 μM) .

- Comparison : Analog 4g (4-bromobenzyl) showed moderate anti-tumor activity, suggesting halogen size inversely correlates with potency in some contexts .

Corrosion Inhibition:

- Fluorinated triazoles are less effective (86.9% inhibition) than chloro- (94.0%) or bromo-substituted (91.8%) variants in protecting mild steel, emphasizing the role of halogen electronegativity and atomic radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。